molecular formula C26H31BrN2O3 B11320418 6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11320418
M. Wt: 499.4 g/mol
InChI Key: RWLCXKAFBGBBHW-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a bromine atom, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Amidation: The carboxylic acid group on the benzofuran core is converted to the corresponding amide using reagents like carbodiimides (e.g., EDCI) and amines.

    Introduction of the Morpholine Ring: This step involves the reaction of the intermediate with morpholine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-[2-(4-tert-butylphenyl)-2-(piperidin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
  • 6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

The presence of the morpholine ring in 6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide distinguishes it from similar compounds. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, making it a unique candidate for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H31BrN2O3

Molecular Weight

499.4 g/mol

IUPAC Name

6-bromo-N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H31BrN2O3/c1-17-21-10-9-20(27)15-23(21)32-24(17)25(30)28-16-22(29-11-13-31-14-12-29)18-5-7-19(8-6-18)26(2,3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,28,30)

InChI Key

RWLCXKAFBGBBHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4

Origin of Product

United States

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